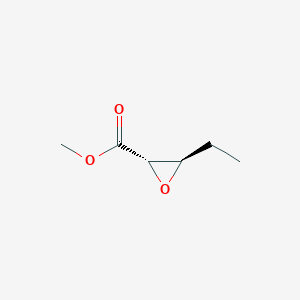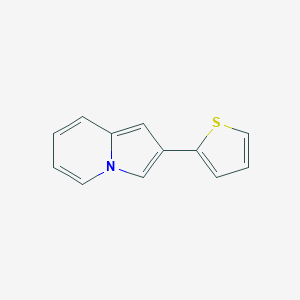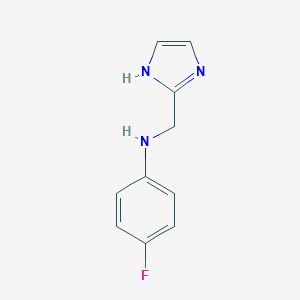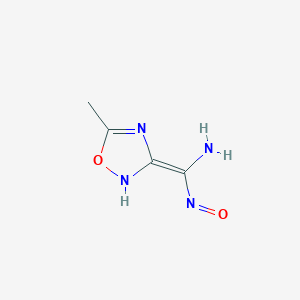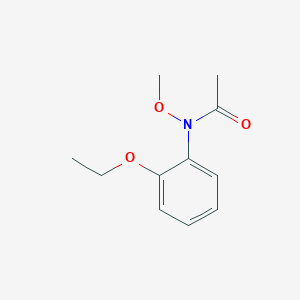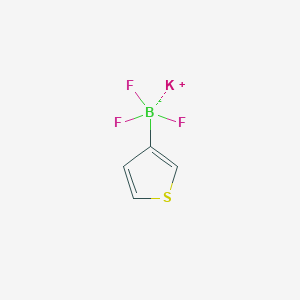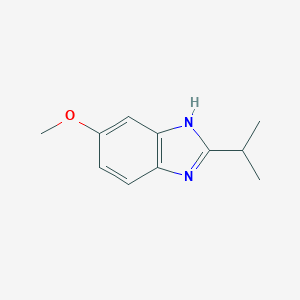![molecular formula C11H19NSi B067163 Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) CAS No. 176643-22-4](/img/structure/B67163.png)
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is a chemical compound that belongs to the pyridine family. It is a colorless liquid that is widely used in scientific research due to its unique properties and applications. This compound is also known as 5-ethyl-2-(trimethylsilylmethyl)pyridine, and its chemical formula is C10H19NSi.
Wirkmechanismus
The mechanism of action of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is not fully understood. However, it is believed that this compound acts as a Lewis base due to the presence of the nitrogen atom in the pyridine ring. This allows it to form coordination complexes with metal ions and other Lewis acids.
Biochemische Und Physiologische Effekte
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. It is also volatile and can cause irritation to the eyes, skin, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) in lab experiments include its high reactivity, low toxicity, and easy availability. However, its limitations include its volatility, which can make it difficult to handle, and its high cost compared to other reagents.
Zukünftige Richtungen
There are several future directions for the use of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) in scientific research. One area of interest is its potential use as a catalyst in organic reactions. Another area of interest is its use as a ligand in coordination chemistry. Additionally, further studies are needed to understand its mechanism of action and potential biochemical and physiological effects.
Synthesemethoden
The synthesis of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) can be achieved through several methods. One of the most common methods is the reaction of 5-ethyl-2-pyridinemethanol with trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) has many applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of heterocyclic compounds. This compound is also used as a ligand in coordination chemistry and as a catalyst in various reactions such as cross-coupling reactions.
Eigenschaften
CAS-Nummer |
176643-22-4 |
|---|---|
Produktname |
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) |
Molekularformel |
C11H19NSi |
Molekulargewicht |
193.36 g/mol |
IUPAC-Name |
(5-ethylpyridin-2-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C11H19NSi/c1-5-10-6-7-11(12-8-10)9-13(2,3)4/h6-8H,5,9H2,1-4H3 |
InChI-Schlüssel |
KYLXMVSQYUCVKJ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)C[Si](C)(C)C |
Kanonische SMILES |
CCC1=CN=C(C=C1)C[Si](C)(C)C |
Synonyme |
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



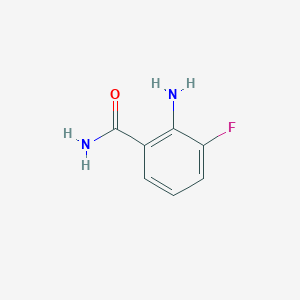
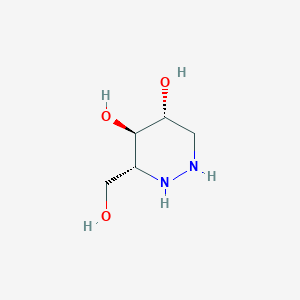
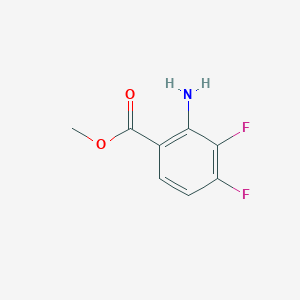
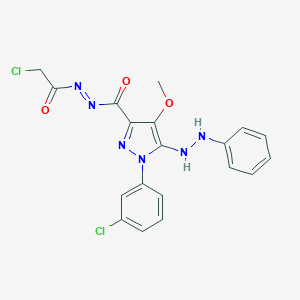
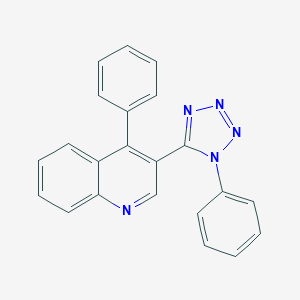
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
